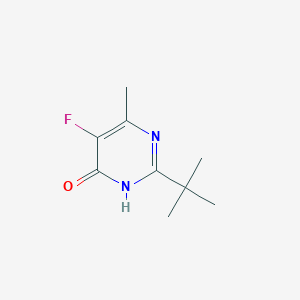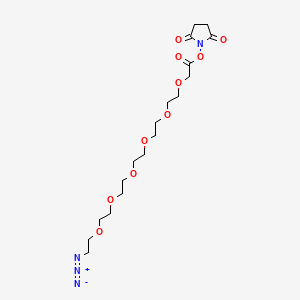
N3-Peg6-CH2coonhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Peg6-CH2coonhs, also known as this compound, is a heterobifunctional polyethylene glycol (PEG) derivative. It features an azide group on one end and a succinimide ester on the other end. This compound is widely used in bioconjugation applications, particularly in the field of drug delivery and bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Peg6-CH2coonhs typically involves the reaction of polyethylene glycol (PEG) with azide and succinimide ester groups. The process begins with the activation of PEG with N-hydroxysuccinimide (NHS) to form PEG-NHS. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N3-Peg6-CH2coonhs undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Amide Bond Formation: The succinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Amide Bond Formation: Primary amines and mild bases are used to facilitate the reaction between the succinimide ester and amine groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
N3-Peg6-CH2coonhs has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology
Mechanism of Action
The mechanism of action of N3-Peg6-CH2coonhs involves its ability to form stable covalent bonds with biomolecules. The azide group participates in click chemistry reactions, while the succinimide ester group forms amide bonds with primary amines. These reactions enable the conjugation of this compound to various biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Similar Compounds
N3-PEG6-CH2COOH: Similar structure but with a carboxylic acid group instead of a succinimide ester.
N3-PEG4-CH2COONHS: Shorter PEG chain length.
Uniqueness
N3-Peg6-CH2coonhs is unique due to its combination of an azide group and a succinimide ester, making it highly versatile for bioconjugation applications. The PEG6 chain provides flexibility and solubility, enhancing its performance in various applications .
Properties
Molecular Formula |
C18H30N4O10 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H30N4O10/c19-21-20-3-4-26-5-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-18(25)32-22-16(23)1-2-17(22)24/h1-15H2 |
InChI Key |
VRVKRXSIHCFBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)
![3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B15112314.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
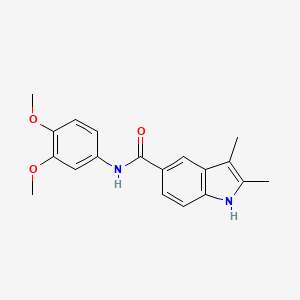
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)
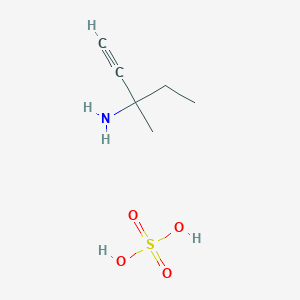

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
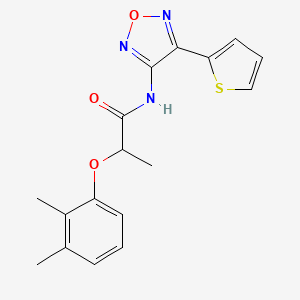
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide](/img/structure/B15112378.png)
